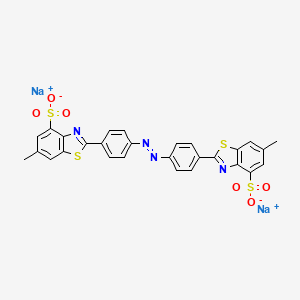
2,2'-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with a diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including diazotization, coupling, and sulphonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can influence biochemical pathways, making the compound useful in various research applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole): Similar structure but lacks the sulphonate group.
Disodium 2,2’-(azodi-p-phenylene)bis[6-methylbenzothiazolesulphonate]: Another variant with similar properties.
Uniqueness
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is unique due to its sulphonate group, which enhances its solubility and reactivity. This makes it particularly useful in aqueous environments and broadens its range of applications compared to similar compounds .
Propiedades
Número CAS |
71033-21-1 |
|---|---|
Fórmula molecular |
C28H18N4Na2O6S4 |
Peso molecular |
680.7 g/mol |
Nombre IUPAC |
disodium;6-methyl-2-[4-[[4-(6-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-11-21-25(23(13-15)41(33,34)35)29-27(39-21)17-3-7-19(8-4-17)31-32-20-9-5-18(6-10-20)28-30-26-22(40-28)12-16(2)14-24(26)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clave InChI |
VDCPHSCTJQPBMI-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6S(=O)(=O)[O-])C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


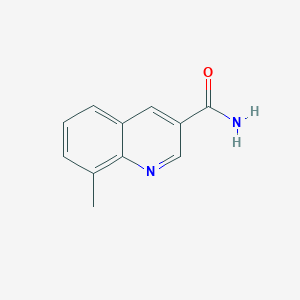

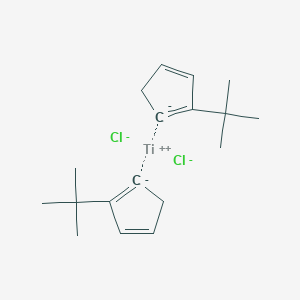
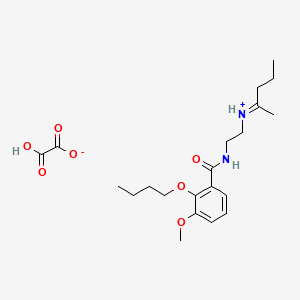





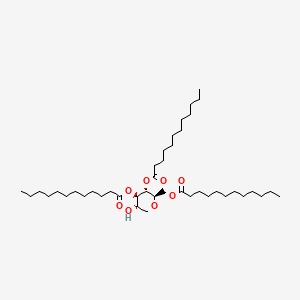
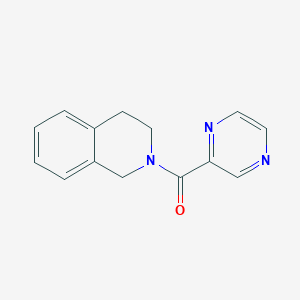

![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

